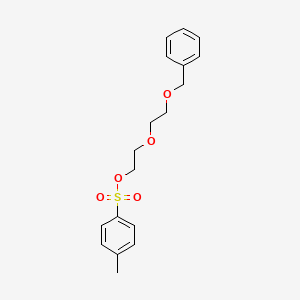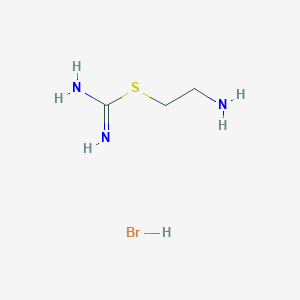
2-(2-Aminoethyl)isothiourea dihydrobromide
Overview
Description
2-(2-Aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a reducing agent that contains an isothiouronium group . It is used as a disulfide reducing agent and is known to inhibit nitric oxide synthase (NOS) . It is also a radioprotective agent .
Synthesis Analysis
The synthesis of ethylamine thiourea, another name for AET, involves using cycloethylamine, hydrobromic acid, and thiourea as raw materials . The process begins by mixing thiourea with hydrogen bromide acid, followed by the dropwise addition of cycloethylamine at a temperature below 150 °C .Molecular Structure Analysis
The linear formula of AET is NH2CH2CH2SC(=NH)NH2 · 2HBr . It has a molecular weight of 281.01 .Chemical Reactions Analysis
Although AET does not have a free thiol group (-SH) like 2-mercaptoethanol and dithiothreitol (DTT), it reacts with water to decompose transiently into thiol intermediates that act on disulfide in a manner similar to these compounds containing free -SH groups .Physical And Chemical Properties Analysis
AET is a powder that is soluble in water (50 mg/mL), producing a clear to very slightly hazy, colorless to yellow solution . It has a melting point of 190-196 °C (lit.) .Scientific Research Applications
Inhibition of Nitric Oxide Synthase (NOS)
“2-(2-Aminoethyl)isothiourea dihydrobromide” is known to inhibit nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a key biological messenger that plays a role in numerous physiological and pathological processes. The inhibition of NOS can be useful in the study of diseases related to NO overproduction, such as inflammation and cancer.
Radioprotective Activity
This compound has been reported to have radioprotective activity . This means it can protect cells and tissues from the harmful effects of radiation. This property could be beneficial in the field of radiation therapy, where it could potentially protect healthy tissues during the treatment of cancer.
Quantitative Analysis Reagent for Heavy Metal Ions
“2-(2-Aminoethyl)isothiourea dihydrobromide” can be used as a quantitative analysis reagent for heavy metal ions . This means it can be used in analytical chemistry to determine the concentration of heavy metal ions in a sample. This could be particularly useful in environmental monitoring and pollution control.
Plant Growth Regulator
The compound can also be used as a plant growth regulator . It can promote crop growth and increase yield. This application could be beneficial in agriculture, particularly in regions where crop productivity is low.
Study of SOS Response in Bacteria
The compound has been used in the study of the SOS response in bacteria . The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair mechanisms are activated. Understanding this process could have implications for the development of new antibiotics.
Potential Applications in Neurological Research
Given its ability to inhibit NOS, “2-(2-Aminoethyl)isothiourea dihydrobromide” may have potential applications in neurological research . Overproduction of NO in the brain is associated with several neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease. Therefore, NOS inhibitors like this compound could be useful tools in the study of these diseases.
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethyl)isothiourea dihydrobromide, also known as Antiradon, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
Antiradon acts as an inhibitor of NOS . It inhibits both constitutive and inducible forms of NOS . By inhibiting NOS, Antiradon reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on NO.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability
Action Environment
The action of Antiradon can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, as it is soluble in water , its action could be influenced by the hydration status of the tissues.
Safety and Hazards
AET is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in dry, cool, and well-ventilated places with containers kept tightly closed .
properties
IUPAC Name |
2-aminoethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMCVGTDUKDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)isothiourea dihydrobromide | |
CAS RN |
56-10-0 | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the health risks associated with radon exposure?
A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].
Q2: How is radon measured in buildings?
A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.
Q3: What are some effective antiradon measures?
A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.
Q4: What is the significance of studying radon levels in preschools?
A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



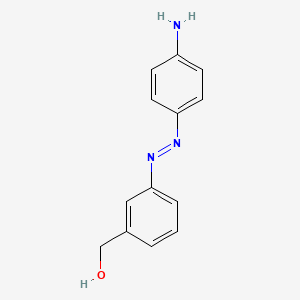
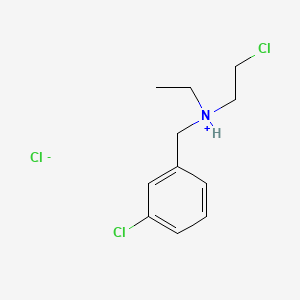

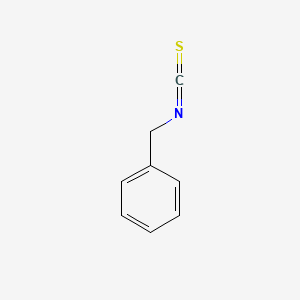
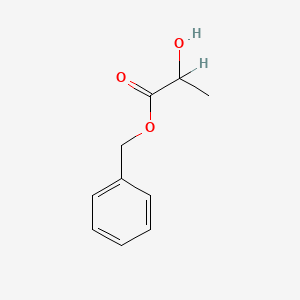
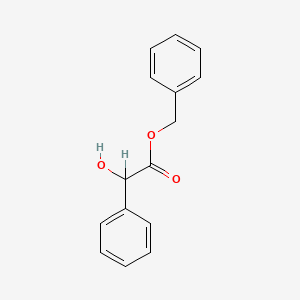
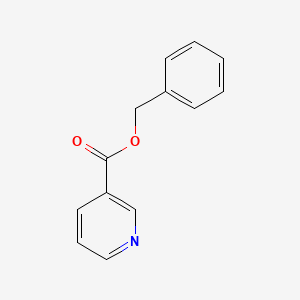
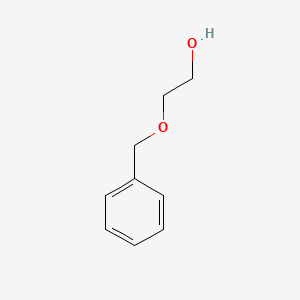
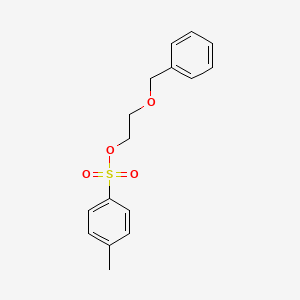
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
